molecular formula C12H15N3O2 B2452126 N-(cyanomethyl)-1-ethyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide CAS No. 1825647-43-5

N-(cyanomethyl)-1-ethyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide

Cat. No. B2452126
CAS RN: 1825647-43-5
M. Wt: 233.271
InChI Key: LYXSLKUSPILUSU-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-1-ethyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated histones and regulate gene expression. CPI-0610 has gained attention for its potential therapeutic effects in cancer and other diseases.

Mechanism of Action

N-(cyanomethyl)-1-ethyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide inhibits BET proteins by binding to the bromodomain, which prevents the interaction of BET proteins with acetylated histones and subsequent regulation of gene expression. This leads to the downregulation of genes involved in cancer cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It also has anti-inflammatory effects and can reduce fibrosis in preclinical models.

Advantages and Limitations for Lab Experiments

N-(cyanomethyl)-1-ethyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide has advantages in preclinical studies due to its specificity and potency in inhibiting BET proteins. However, its limitations include solubility issues and potential off-target effects.

Future Directions

For N-(cyanomethyl)-1-ethyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide research include clinical trials for cancer and other diseases, investigation of combination therapies, and development of more potent and selective BET inhibitors. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound will be important for its clinical application.
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic effects in cancer and other diseases. Its mechanism of action involves the inhibition of BET proteins, which leads to the downregulation of genes involved in cancer cell growth and survival. Future research directions include clinical trials and development of more potent and selective BET inhibitors.

Synthesis Methods

The synthesis of N-(cyanomethyl)-1-ethyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide involves a multi-step process that includes the reaction of 1-ethyl-5-oxo-2,4-dihydro-1H-pyrrole-3-carboxylic acid with propargyl bromide, followed by the reaction with cyanomethyl lithium and subsequent hydrolysis to yield this compound.

Scientific Research Applications

N-(cyanomethyl)-1-ethyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide has been extensively studied in preclinical models and has shown promising results in various cancer types, including hematological malignancies and solid tumors. It has also been investigated for its potential therapeutic effects in other diseases, such as sickle cell disease and fibrosis.

properties

IUPAC Name

N-(cyanomethyl)-1-ethyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-3-6-15(7-5-13)12(17)10-8-11(16)14(4-2)9-10/h1,10H,4,6-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXSLKUSPILUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C(=O)N(CC#C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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